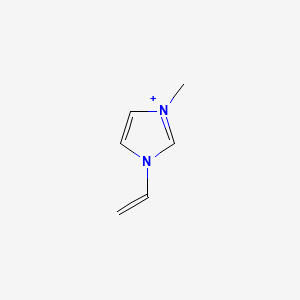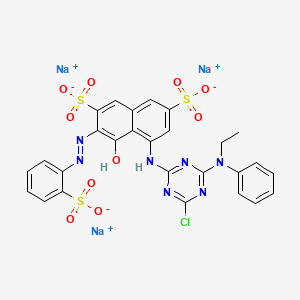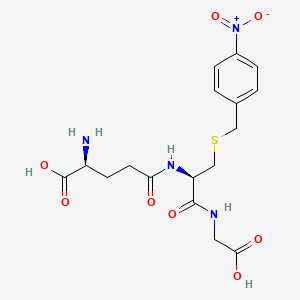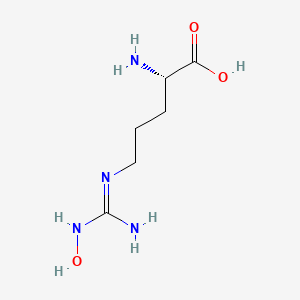
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Vue d'ensemble
Description
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, also known as DMHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, DMHP has also gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Reactivity and Structural Analysis
- 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one demonstrates significant reactivity with aryl α-bromoacetophenones, forming N-(3-hydroxypropyl)-N,N-dimethyl-N-[2-oxo-2-arylethyl]ammonium bromides, a reaction that yields the hydroxy ketone instead of the expected seven-membered ring hemiketal (Garcia et al., 1992).
Applications in Organic Synthesis
- It is used as a starting material for synthesizing a diverse library of compounds, including dithiocarbamates, thioethers, and various derivatives through alkylation and ring closure reactions (Roman, 2013).
- The compound shows potential for generating powerful fluorophores, as demonstrated in the synthesis and investigation of its optical properties (Khan, Asiri, & Aqlan, 2016).
- It has been utilized in the synthesis of novel chalcone derivative compounds, showing potential for applications in optical device technologies (Rahulan et al., 2014).
Physicochemical Studies
- Studies have shown its ability to undergo solubilization in different micelles, making it useful as a probe and quencher for determining the critical micelle concentration of certain substances (Khan, Asiri, & Aqlan, 2016).
- Its reactivity towards various phosphorus reagents has been explored, leading to the synthesis of diverse compounds like diethyl 2-phosphonochromone and 1,3,2-oxathiaphosphinines, contributing to the field of organic phosphorus chemistry (Ali et al., 2019).
Electropolymerization and Coordination Chemistry
- Research has been conducted on the electropolymerization of silicon naphthalocyanines using derivatives of this compound, showing non-aggregated behavior in various solvents and potential applications in materials science (Bıyıklıoğlu & Alp, 2017).
Biomedical Applications
- The compound has been studied for its role in synthesizing analgesics, with some derivatives showing narcotic antagonist activity (Lednicer, von Voigtlander, & Emmert, 1981).
- It is used in the synthesis of various organic compounds like 3-allylchromones and homoisoflavones, which have potential applications in medicinal chemistry (Panja, Maiti, & Bandyopadhyay, 2010).
- The compound has been utilized in synthesizing Ru(II) complexes with substituted chalcone ligands, showing significant anti-breast cancer activity, indicating its potential as a chemotherapeutic agent (Singh et al., 2016).
Miscellaneous Applications
- Its derivatives have been used in facilitating CuI-catalyzed arylations of azoles and amides, showing broad functional-group compatibility and potential for pharmaceutical synthesis (Cheng et al., 2009).
- The interaction of Mannich base derivatives of this compound with DNA has been explored using electrochemical methods, indicating its potential use in DNA-targeted therapies (Istanbullu et al., 2017).
Propriétés
IUPAC Name |
3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLQUVMOVTVBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276786 | |
| Record name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
CAS RN |
35076-36-9 | |
| Record name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B1604524.png)






![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)





